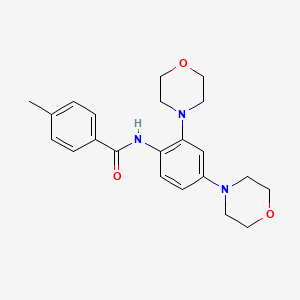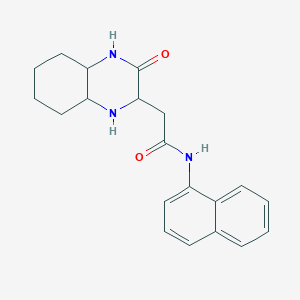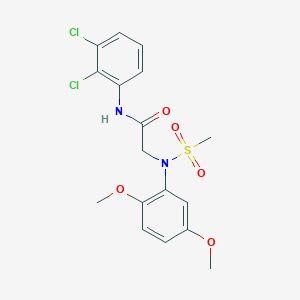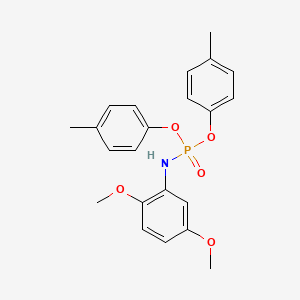
N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide
Vue d'ensemble
Description
N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide, commonly known as DMPP, is a chemical compound that has gained a significant amount of attention in the scientific community. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been found to have potential therapeutic applications in several areas.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMPP has been shown to improve cognitive function and memory in animal models of schizophrenia and autism spectrum disorders.
Mécanisme D'action
DMPP acts as a selective agonist of the α7 N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 this compound by DMPP leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have several biochemical and physiological effects. It has been found to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. Additionally, DMPP has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments. It is a highly selective agonist of the α7 N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide, which allows for precise targeting of this receptor. Additionally, DMPP has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also limitations to using DMPP in lab experiments. Its potency and selectivity may make it difficult to use in certain experimental paradigms, and its effects may vary depending on the species and strain of animal used.
Orientations Futures
There are several future directions for research on DMPP. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the efficacy of DMPP in human clinical trials. Additionally, research is needed to explore the potential of DMPP in other areas, such as pain management and addiction treatment. Finally, further studies are needed to elucidate the downstream signaling pathways involved in the neuroprotective effects of DMPP.
Conclusion
In conclusion, DMPP is a chemical compound that has potential therapeutic applications in several areas. Its selective agonism of the α7 N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide makes it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Its biochemical and physiological effects have been extensively studied, and further research is needed to explore its potential in other areas. DMPP is a valuable tool for researchers studying the α7 this compound and its downstream signaling pathways.
Propriétés
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-2-4-18(5-3-17)22(26)23-20-7-6-19(24-8-12-27-13-9-24)16-21(20)25-10-14-28-15-11-25/h2-7,16H,8-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWLTURIFWNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4689839.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4689845.png)
![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4689849.png)

![4-methoxy-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4689858.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4689862.png)

![2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4689878.png)
![ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4689884.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-bromobenzamide](/img/structure/B4689887.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4689913.png)
![2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4689921.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)